

# 4-(4-phenylbutoxy)benzoic acid literature review and history

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## Compound of Interest

Compound Name: 4-(4-phenylbutoxy)benzoic Acid

Cat. No.: B1589381

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An In-Depth Technical Guide to **4-(4-phenylbutoxy)benzoic Acid**: From Synthesis to Application

## Introduction: A Pivotal Intermediate in Medicinal Chemistry

**4-(4-phenylbutoxy)benzoic acid**, a carboxylic acid derivative with the chemical formula  $C_{17}H_{18}O_3$ , stands as a significant molecule in the landscape of organic synthesis and pharmaceutical development.[1][2] While not an active pharmaceutical ingredient (API) itself, it serves as a critical building block, most notably in the synthesis of Pranlukast, an established anti-asthmatic and anti-allergic rhinitis medication.[3][4][5] This guide provides a comprehensive technical overview of its history, synthesis, properties, and the crucial role it plays in the development of therapeutic agents. Its molecular structure, featuring a benzoic acid moiety linked to a phenyl-substituted butyl chain via an ether bond, imparts a unique combination of hydrophobicity and chemical reactivity that is essential for its utility.[1]

## Historical Context and Developmental Milestones

The emergence of **4-(4-phenylbutoxy)benzoic acid** is intrinsically linked to the advancements in medicinal chemistry during the late 20th century. It was first synthesized during research programs focused on developing ether-linked aromatic acid derivatives with potential therapeutic value.[1] Its significance soared with the discovery and development of Pranlukast, a potent cysteinyl leukotriene receptor antagonist, by Ono Pharmaceutical in Japan.[6] The

need for an efficient and scalable synthesis of Pranlukast drove research into the production of high-purity **4-(4-phenylbutoxy)benzoic acid**, establishing it as a key industrial intermediate.[\[7\]](#)[\[8\]](#)[\[9\]](#)

## Physicochemical Properties

A thorough understanding of the physical and chemical properties of **4-(4-phenylbutoxy)benzoic acid** is fundamental for its application in synthesis and for ensuring proper handling and storage.

Property	Value	Source(s)
Molecular Formula	C <sub>17</sub> H <sub>18</sub> O <sub>3</sub>	<a href="#">[2]</a> <a href="#">[4]</a>
Molecular Weight	270.32 g/mol	<a href="#">[1]</a> <a href="#">[10]</a>
CAS Number	30131-16-9	<a href="#">[1]</a> <a href="#">[2]</a>
Appearance	White to off-white crystalline powder/solid	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[11]</a>
Melting Point	131 - 141°C	<a href="#">[3]</a> <a href="#">[11]</a> <a href="#">[12]</a>
Solubility	Sparingly soluble in water; soluble in organic solvents like ethanol, acetone, and chloroform.	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[11]</a>
pKa	4.47 ± 0.10 (Predicted)	<a href="#">[1]</a>

## Synthesis and Manufacturing: Routes to a Key Intermediate

The synthesis of **4-(4-phenylbutoxy)benzoic acid** has been approached through various chemical strategies, each with distinct advantages and challenges. The primary goal is to efficiently form the ether linkage between the phenylbutoxy and benzoic acid moieties.

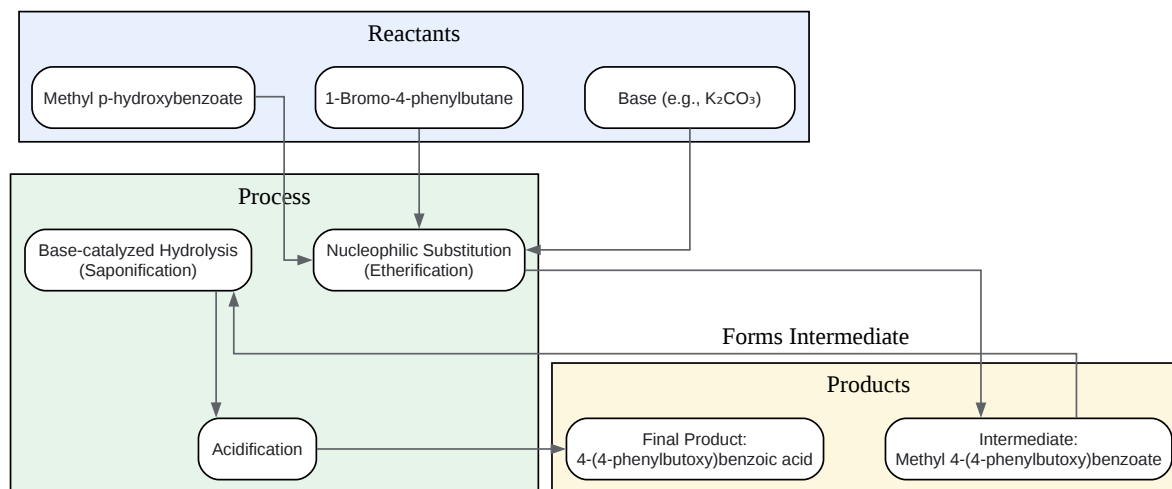
## Common Synthetic Strategies

Several effective methods for the synthesis of **4-(4-phenylbutoxy)benzoic acid** have been developed:

- **Williamson Ether Synthesis:** A prevalent method involves the reaction of a salt of 4-hydroxybenzoic acid (or its ester, like methyl p-hydroxybenzoate) with a phenylbutyl halide (e.g., 1-bromo-4-phenylbutane). This nucleophilic substitution reaction is typically carried out in the presence of a base, such as potassium carbonate, followed by hydrolysis of the ester to yield the final carboxylic acid.[\[8\]](#)[\[9\]](#)
- **Esterification followed by Hydrolysis:** Another common route is the esterification of 4-hydroxybenzoic acid with 4-phenylbutanol in the presence of an acid catalyst. The resulting ester intermediate is then hydrolyzed to produce **4-(4-phenylbutoxy)benzoic acid**.[\[11\]](#)
- **Multi-step Synthesis from Simpler Precursors:** Chinese patents describe multi-step reaction sequences starting from raw materials like 4-chloro-1-butanol or tetrahydrofuran.[\[7\]](#)[\[9\]](#) These routes involve steps such as Friedel-Crafts alkylation, halogenation, and condensation to build the molecule.[\[8\]](#)[\[9\]](#)

## Synthetic Workflow Diagram

The following diagram illustrates a generalized workflow for the Williamson ether synthesis approach, a widely adopted method.



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Caption: Generalized workflow for the synthesis of **4-(4-phenylbutoxy)benzoic acid**.

## Detailed Experimental Protocol: Two-Step Synthesis

This protocol is a representative example based on methods described in the literature for synthesizing the target compound from methyl p-hydroxybenzoate and 1-bromo-4-phenylbutane.<sup>[6][8]</sup>

### Step 1: Synthesis of Methyl 4-(4-phenylbutoxy)benzoate (Intermediate)

- **Setup:** To a 250 mL three-necked flask equipped with a mechanical stirrer and a reflux condenser, add methyl p-hydroxybenzoate (1.8g), 1-bromo-4-phenylbutane (8.0g), potassium carbonate (K<sub>2</sub>CO<sub>3</sub>, 3.6g), and DMF (50 mL).<sup>[8]</sup>
- **Reaction:** Heat the mixture to 115°C under continuous mechanical stirring.<sup>[8]</sup> Maintain this temperature and allow the reaction to proceed for approximately 11 hours.<sup>[8]</sup>

- **Work-up:** After the reaction is complete, cool the mixture to room temperature. Remove the solid  $K_2CO_3$  by suction filtration.<sup>[8]</sup>
- **Precipitation:** Add 50 mL of water to the filtrate, which should cause it to become cloudy. Stir for 10 minutes.
- **Isolation:** The crude intermediate, methyl 4-(4-phenylbutoxy)benzoate, can be isolated, though some procedures proceed directly to hydrolysis.

### Step 2: Hydrolysis to **4-(4-phenylbutoxy)benzoic Acid**

- **Setup:** Transfer the intermediate-containing solution (or the isolated intermediate) to a suitable reaction vessel. Add a 15% aqueous solution of sodium hydroxide (NaOH).<sup>[6]</sup>
- **Reaction:** Heat the mixture to reflux and maintain for 1 to 5 hours to ensure complete hydrolysis of the ester.<sup>[6]</sup>
- **Acidification:** Cool the reaction mixture to room temperature. Slowly add a ~3mol/L HCl solution to adjust the pH to 2, which will precipitate the carboxylic acid product.<sup>[8]</sup>
- **Isolation and Purification:** Collect the white solid precipitate by filtration. Wash the solid with water to remove inorganic salts. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to yield high-purity **4-(4-phenylbutoxy)benzoic acid**.

## Applications in Drug Development and Beyond

The primary and most well-documented application of **4-(4-phenylbutoxy)benzoic acid** is its role as a precursor in the synthesis of Pranlukast.<sup>[7][8][9]</sup>

- **Pranlukast Synthesis:** It is acylated with 8-amino-4-oxo-2-(1H-tetrazol-5-yl)-4H-1-benzopyran in a dichloromethane system, using pyridine as an acid-binding agent, to form Pranlukast.<sup>[7][8]</sup>

Beyond this key application, its chemical structure suggests its utility in other areas:

- **Pharmaceuticals:** It is cited as a versatile intermediate for other pharmaceuticals, including potential anti-inflammatory and antifungal agents.<sup>[4][11]</sup> The benzoic acid structure is common in anti-inflammatory drugs.<sup>[4]</sup>

- Agrochemicals: It serves as a building block for herbicides and insecticides.[11]
- Materials Science: It has been used as a component in the synthesis of liquid crystal materials.[2]

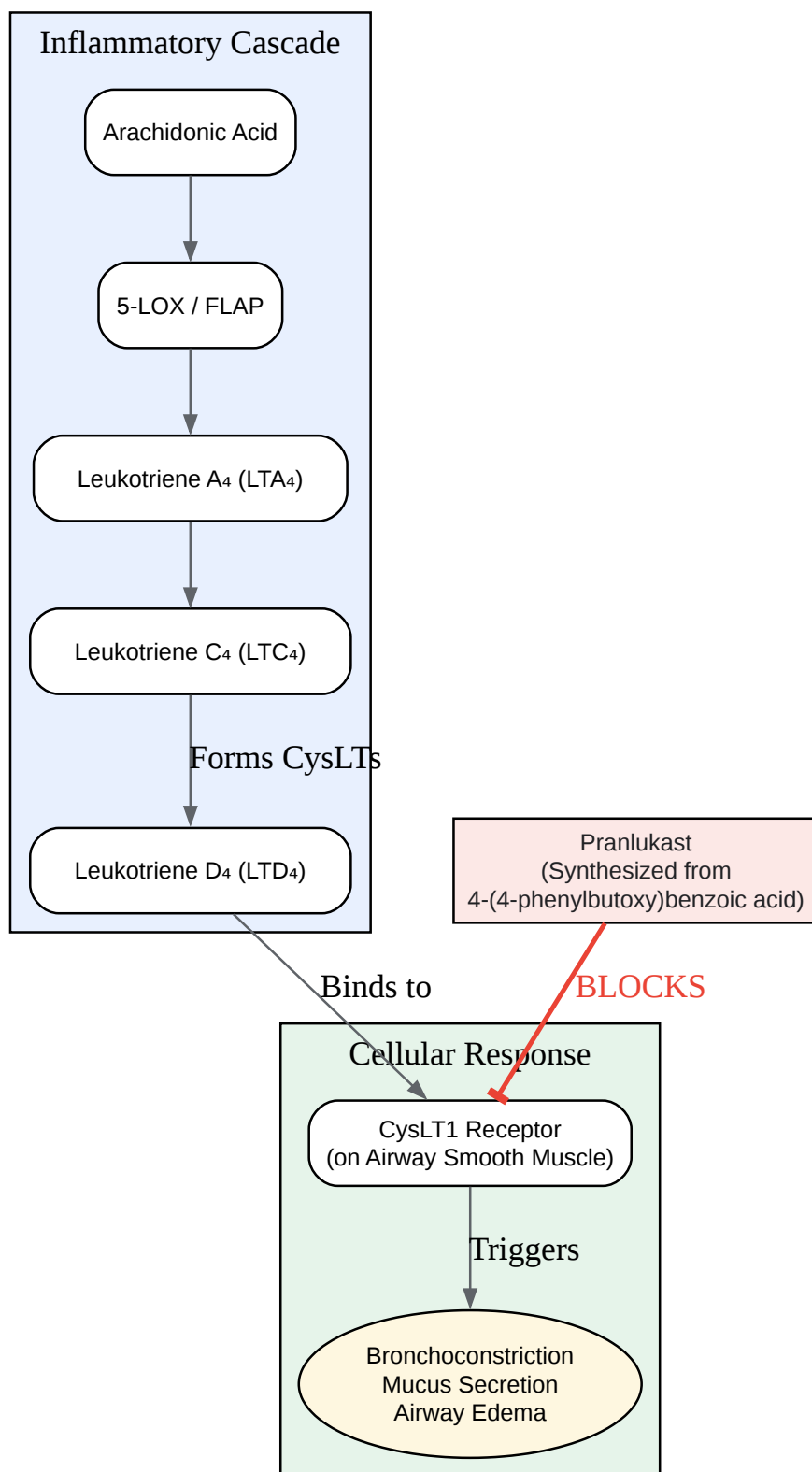
## Biological Relevance and Mechanism of Action (of Pranlukast)

While **4-(4-phenylbutoxy)benzoic acid** is an intermediate, its ultimate product, Pranlukast, has a well-defined biological role. Pranlukast functions as a selective antagonist of the cysteinyl leukotriene receptor 1 (CysLT1R).[3][13]

Cysteinyl leukotrienes are potent inflammatory mediators that, upon binding to CysLT1 receptors on airway smooth muscle and other cells, cause bronchoconstriction, mucus secretion, and airway edema—hallmark features of asthma.[3] By blocking this interaction, Pranlukast mitigates these effects, providing therapeutic relief for asthma and allergic rhinitis.[3][12]

## Leukotriene Signaling Pathway and Pranlukast Inhibition

The following diagram illustrates the mechanism of action for Pranlukast.



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Caption: Pramlukast blocks the binding of leukotrienes to the CysLT1 receptor.

## Safety and Handling

As with any chemical reagent, proper safety protocols are essential when handling **4-(4-phenylbutoxy)benzoic acid**.

- Hazards: The compound may cause skin and eye irritation.[1] Ingestion may be harmful.[1]
- Precautions: Standard personal protective equipment (PPE), including gloves and safety glasses, should be worn. Work should be conducted in a well-ventilated area or fume hood.
- Storage: It should be stored in a cool, dry place, away from incompatible materials.[1]

## Conclusion and Future Outlook

**4-(4-phenylbutoxy)benzoic acid** is a compound of significant industrial and pharmaceutical importance. Its history is a clear example of how the development of a specific therapeutic agent can drive innovation in synthetic chemistry. While its primary role is firmly established as the key intermediate for Pranlukast, the versatility of its structure may open avenues for its use in creating novel anti-inflammatory agents, agrochemicals, and advanced materials. Continued research into more efficient, environmentally friendly, and cost-effective synthetic routes will be crucial to meet the ongoing demand for this vital chemical building block.

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Address: 3281 E Guasti Rd

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